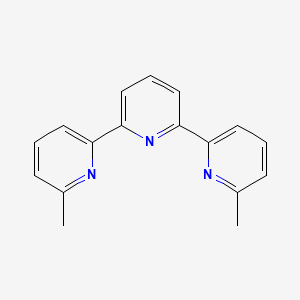
2,6-bis(6-methylpyridin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’6’,2’‘-Terpyridine, 6,6’'-dimethyl-: is a tridentate ligand that coordinates with metal centers to form complexes. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable component in coordination chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’:6’,2’‘-Terpyridine, 6,6’'-dimethyl- typically involves a two-step process starting from 2-acetylpyridine. The first step involves the formation of an intermediate, which is then cyclized to form the final product. The reaction conditions often include the use of solvents such as diethyl ether or toluene, and the product is purified by crystallization or sublimation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2’:6’,2’‘-Terpyridine, 6,6’'-dimethyl- undergoes various types of chemical reactions, including:
Coordination Reactions: Forms complexes with metal ions.
Substitution Reactions: Can undergo substitution at the nitrogen atoms.
Oxidation and Reduction Reactions: Participates in redox reactions depending on the metal center it is coordinated with
Common Reagents and Conditions:
Coordination Reactions: Metal salts such as copper(II) chloride, ruthenium(II) complexes.
Substitution Reactions: Reagents like alkyl halides or acyl chlorides.
Oxidation and Reduction Reactions: Oxidizing agents like oxone, reducing agents like sodium borohydride
Major Products: The major products formed from these reactions are metal complexes, which can exhibit unique photophysical and electrochemical properties .
Scientific Research Applications
Chemistry: 2,2’:6’,2’‘-Terpyridine, 6,6’'-dimethyl- is widely used in coordination chemistry to form complexes with transition metals.
Biology and Medicine: In biological research, this compound is used to study metal-protein interactions and the role of metal ions in biological systems. It is also explored for its potential in drug delivery systems .
Industry: In the industrial sector, 2,2’:6’,2’‘-Terpyridine, 6,6’'-dimethyl- is used in the synthesis of functional polymers and materials. These materials have applications in electronics, photonics, and as catalysts in various chemical processes .
Mechanism of Action
The mechanism of action of 2,2’:6’,2’‘-Terpyridine, 6,6’'-dimethyl- involves its ability to coordinate with metal ions through its three nitrogen donor atoms. This coordination forms stable complexes that can participate in various chemical reactions. The molecular targets include transition metal ions, and the pathways involved are primarily related to coordination chemistry and redox processes .
Comparison with Similar Compounds
2,2’-Bipyridine: Another tridentate ligand with similar coordination properties.
1,10-Phenanthroline: Known for forming stable metal complexes.
4’-Chloro-2,2’6’,2’'-terpyridine: A derivative with a chloro substituent that affects its reactivity .
Uniqueness: 2,2’:6’,2’‘-Terpyridine, 6,6’'-dimethyl- is unique due to its specific substitution pattern, which enhances its ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in the synthesis of functional materials and catalysts .
Properties
IUPAC Name |
2,6-bis(6-methylpyridin-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-12-6-3-8-14(18-12)16-10-5-11-17(20-16)15-9-4-7-13(2)19-15/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYULHLDDJEBRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC(=CC=C2)C3=CC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460373 |
Source


|
| Record name | 2,2':6',2''-Terpyridine, 6,6''-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33777-92-3 |
Source


|
| Record name | 2,2':6',2''-Terpyridine, 6,6''-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














